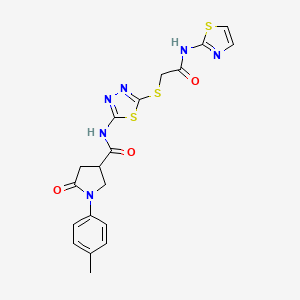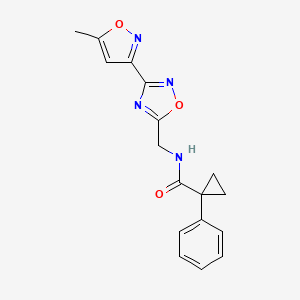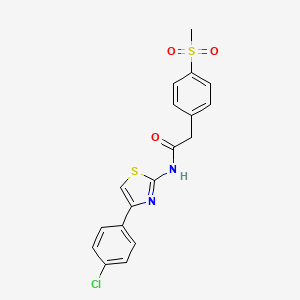![molecular formula C10H10N2O3S2 B2405234 {[(6-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetic acid CAS No. 1225153-86-5](/img/structure/B2405234.png)
{[(6-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(6-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetic acid is a chemical compound belonging to the class of thieno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[_{{{CITATION{{{1{Synthesis and biological evaluation of novel series of thieno2,3-d ...[{{{CITATION{{{_2{Preparation and biological properties of 2-thio-containing pyrimidines ...](https://link.springer.com/article/10.1007/s10593-017-2048-2).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(6-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetic acid typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: : This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methyl Group: : The methyl group at the 6-position is introduced using reagents like methyl iodide[_{{{CITATION{{{_1{Synthesis and biological evaluation of novel series of thieno2,3-d ....
Attachment of the Sulfanyl Group: : The sulfanyl group is introduced using reagents like thiourea or thioacetamide.
Final Acylation: : The acetic acid moiety is introduced through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring purity and yield optimization. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
{[(6-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the sulfanyl group to a sulfoxide or sulfone.
Reduction: : Reduction reactions can reduce the compound to simpler derivatives.
Substitution: : Substitution reactions can replace the sulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used under acidic or neutral conditions.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Sulfoxides and sulfones are common products.
Reduction: : Reduced derivatives with different functional groups.
Substitution: : A wide range of substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
{[(6-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetic acid has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its antimicrobial and anticancer properties[_{{{CITATION{{{_1{Synthesis and biological evaluation of novel series of thieno2,3-d ....
Medicine: : Potential therapeutic agent for treating infections and cancer[_{{{CITATION{{{_1{Synthesis and biological evaluation of novel series of thieno2,3-d ....
Industry: : Employed in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in microbial growth or cancer cell proliferation. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparaison Avec Des Composés Similaires
{[(6-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetic acid is unique due to its specific structural features and biological activities. Similar compounds include:
Thieno[2,3-d]pyrimidines: : Other derivatives with different substituents and functional groups.
Sulfanyl-containing compounds: : Compounds with similar sulfanyl groups but different core structures.
These compounds may have varying degrees of biological activity and applications, highlighting the uniqueness of this compound.
Propriétés
IUPAC Name |
2-[(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S2/c1-5-2-6-9(15)11-7(12-10(6)17-5)3-16-4-8(13)14/h2H,3-4H2,1H3,(H,13,14)(H,11,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXUMDDGCRFKTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(NC2=O)CSCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,6-Diethyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2405157.png)



![4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B2405163.png)

![3-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2405167.png)



